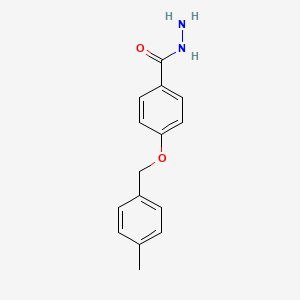

4-((4-Methylbenzyl)oxy)benzohydrazide

Description

Overview of Hydrazide Chemistry and its Prominence in Chemical Research

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-NHNH2) attached to an acyl group (R-C=O). This arrangement, specifically the -CONHNH2 moiety in acylhydrazides, is a cornerstone of their chemical reactivity and utility. rjptonline.org The hydrazide functional group is a powerful tool in medicinal chemistry, enabling the synthesis of diverse compounds with a broad spectrum of biological activities. mdpi.comnih.gov This has led to the development of numerous therapeutic agents since the 20th century, including drugs for tuberculosis (isoniazid), depression (isocarboxazid, iproniazid), and Parkinson's disease (benserazide). mdpi.com

The prominence of hydrazides in research stems from their role as versatile synthons, particularly in the preparation of hydrazones (through condensation with aldehydes and ketones) and various heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com These derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant activities. rjptonline.orgmdpi.comderpharmachemica.comthepharmajournal.com The ability of the hydrazide-hydrazone structure to act as a bidentate ligand also makes it significant in the field of coordination chemistry for creating metal complexes. nih.gov This broad applicability in organic synthesis, drug discovery, and materials science underscores the enduring importance of hydrazide chemistry. rjptonline.orgmdpi.com

Rationale for Investigating 4-((4-Methylbenzyl)oxy)benzohydrazide and its Analogues

The specific investigation of this compound is primarily driven by its function as a key intermediate in the synthesis of more complex, pharmacologically active molecules. nih.govresearchgate.net The structure of this compound, featuring a benzohydrazide (B10538) core with a 4-methylbenzyl ether linkage, provides a scaffold that can be readily modified to produce a library of derivative compounds for biological screening.

The primary synthetic utility of this compound is demonstrated by its reaction with various aldehydes to form hydrazone derivatives. For example, it has been used to synthesize:

4-((4-Methylbenzyl)oxy)-N′-[(thiophen-2-yl)methylidene]benzohydrazide : This analogue is created by refluxing this compound with thiophene-2-carbaldehyde (B41791) in ethanol (B145695). nih.govresearchgate.net

4-((4-Methylbenzyl)oxy)-N′-(4-nitrobenzylidene)benzohydrazide : This derivative is formed through a similar condensation reaction with 4-nitrobenzaldehyde (B150856). researchgate.net

The rationale for creating these analogues is rooted in the established principle that the biological activity of benzohydrazide derivatives can be significantly modulated by the nature of the substituent attached to the hydrazone's azomethine (-N=CH-) group. derpharmachemica.com By introducing different aromatic and heterocyclic rings, such as thiophene (B33073) or nitrophenyl groups, researchers can explore how these structural changes affect the molecule's interaction with biological targets. The study of the molecular and crystal structures of this compound and its derivatives provides crucial insights into their conformation and intermolecular interactions, such as hydrogen bonding, which are vital for designing new therapeutic agents. nih.govresearchgate.net

Current Academic Research Landscape of Substituted Benzohydrazide Derivatives

The current academic research landscape for substituted benzohydrazide derivatives is vibrant and heavily focused on the discovery of new therapeutic agents. The core strategy involves synthesizing novel derivatives and evaluating their biological activities against various diseases, driven by the increasing need for new drugs to combat issues like antimicrobial resistance. mdpi.comderpharmachemica.com

A significant portion of research is dedicated to exploring the antimicrobial properties of these compounds. Scientists synthesize series of benzohydrazide-based Schiff bases and test their efficacy against a panel of bacteria and fungi. derpharmachemica.comresearchgate.net For example, derivatives have been screened for activity against S. aureus, E. coli, and A. niger. derpharmachemica.com

Another major area of investigation is anticancer activity . Numerous studies report the synthesis of benzohydrazide derivatives and their evaluation as potential antiproliferative agents against various cancer cell lines, such as human lung carcinoma (A-549) and colon cancer (HCT 116) cell lines. thepharmajournal.comnih.gov Some research focuses on designing these molecules as specific enzyme inhibitors, such as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are critical targets in cancer therapy. nih.gov

Furthermore, the versatility of the benzohydrazide scaffold has led to its exploration for a wide range of other biological activities, as detailed in the table below.

| Biological Activity Investigated | Derivative Type / Target | Key Findings / Examples | References |

|---|---|---|---|

| Anticancer | N'-benzylidene benzohydrazides | Compound (2a) showed significant activity against A-549 human lung carcinoma cells. Another compound, 4, was potent against HCT 116 human colon cancer cells with an IC50 of 1.88 µM. | thepharmajournal.com |

| Antimicrobial | Schiff bases of 4-Chlorobenzohydrazide | (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide showed marked antibacterial and antifungal potential. | derpharmachemica.com |

| Antiglycation | 4-Methoxybenzoylhydrazones | Several compounds showed more potent activity than the standard, rutin, suggesting potential for inhibiting protein glycation in diabetic patients. Compound 1 had an IC50 value of 216.52 µM. | researchgate.netnih.gov |

| Enzyme Inhibition | EGFR Kinase Inhibitors | Benzohydrazide derivatives containing dihydropyrazole moieties were synthesized, with compound H20 showing potent antiproliferative activity and EGFR inhibition (IC50 = 0.08 µM). | nih.gov |

| Enzyme Inhibition | Monoamine Oxidase (MAO) Inhibitors | N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides were synthesized and evaluated for MAO inhibition. | mdpi.com |

| Anticonvulsant | N,N-dialkylaminoalkoxy-2-oxoindole-3-ylidene benzohydrazides | Compounds with electron-donating groups showed higher anticonvulsant activity against MES and PTZ induced convulsions. | thepharmajournal.com |

This ongoing research, which combines organic synthesis with biological evaluation and molecular modeling, highlights the sustained academic interest in substituted benzohydrazides as a promising source of lead compounds for drug discovery. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)methoxy]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-2-4-12(5-3-11)10-19-14-8-6-13(7-9-14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNPTUURAAALDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Methylbenzyl Oxy Benzohydrazide

Established Synthetic Routes for 4-((4-Methylbenzyl)oxy)benzohydrazide

The primary and most well-documented method for synthesizing this compound involves the hydrazinolysis of its corresponding ester precursor. This approach is a straightforward and effective way to introduce the hydrazide functional group.

The synthesis of this compound is typically achieved through a specific multi-step process. The final key step involves the reaction of an ester, ethyl 4-((4-methylbenzyl)oxy)benzoate, with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.goviucr.org A mixture of ethyl 4-((4-methylbenzyl)oxy)benzoate and an excess of hydrazine hydrate is refluxed in absolute ethanol (B145695). nih.goviucr.orgiucr.org This reaction converts the ethyl ester group into the desired benzohydrazide (B10538) moiety. Upon completion of the reaction and cooling of the solution, the product crystallizes and can be isolated. researchgate.netnih.gov

The efficiency of the synthesis is dependent on carefully controlled reaction conditions. Research has outlined specific parameters to maximize the yield and purity of the final product. nih.goviucr.org A common procedure involves refluxing a mixture of ethyl 4-((4-methylbenzyl)oxy)benzoate (4.55 mmol) and hydrazine hydrate (22.69 mmol) in approximately 20 ml of absolute ethanol for 10 hours. nih.goviucr.orgiucr.org Following the reflux period, the reaction mixture is cooled to room temperature, which facilitates the crystallization of the product. This optimized process has been reported to produce yields of around 70%. nih.goviucr.orgiucr.org The resulting product is described as colorless crystals with a melting point of 397–398 K. nih.goviucr.org

| Precursor | Reagent | Solvent | Reaction Conditions | Yield | Melting Point (K) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-((4-methylbenzyl)oxy)benzoate | Hydrazine Hydrate | Absolute Ethanol | Reflux for 10 hours | 70% | 397–398 | nih.gov, iucr.org, iucr.org |

Novel Approaches in the Synthesis of Benzohydrazide Derivatives

While traditional methods are effective, modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and versatile methodologies for preparing benzohydrazide derivatives.

In line with the principles of green chemistry, recent research has explored more sustainable routes for synthesizing hydrazide derivatives. mdpi.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com One such approach involves using L-proline as a catalyst in an aqueous ethanol solvent system, which is more environmentally benign than many traditional organic solvents. mdpi.com Another innovative technique is the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and improve product yields. pensoft.net Furthermore, the development of methods using eco-friendly and inexpensive catalysts, such as manganese hydrogen sulfate (B86663) choline (B1196258) chloride in water, highlights the move towards greener synthetic processes. sid.ir These sustainable methods, while not yet specifically reported for this compound, represent the direction of future synthetic strategies for this class of compounds.

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates and selectivity. In the synthesis of benzohydrazide derivatives like Schiff bases, various catalysts have been employed. For instance, the condensation reaction between a benzohydrazide and an aldehyde can be effectively catalyzed by a small amount of concentrated hydrochloric acid. derpharmachemica.comderpharmachemica.com This acid-catalyzed condensation is a common and efficient method for preparing hydrazones. derpharmachemica.com Multi-step procedures using various catalysts have also been developed to obtain N-acylhydrazines, showcasing the versatility of catalytic approaches in this area of chemistry. biointerfaceresearch.com

Preparation of Structural Analogues and Derivative Libraries for Research

This compound serves as a valuable building block for creating a library of structurally related compounds for further research. researchgate.netnih.gov The primary amino group of the hydrazide is a reactive handle that allows for straightforward derivatization, most commonly through condensation with various aldehydes and ketones to form hydrazones. derpharmachemica.com

For example, reacting this compound with thiophene-2-carbaldehyde (B41791) in absolute ethanol under reflux for two hours yields the N′-[(thiophen-2-yl)methylidene] derivative. researchgate.netnih.goviucr.org Similarly, a reaction with 4-nitrobenzaldehyde (B150856) under the same conditions produces 4-((4-methylbenzyl)oxy)-N'-(4-nitrobenzylidene)benzohydrazide. iucr.orgnih.gov These reactions demonstrate the ease with which the core structure can be modified to explore how different substituents affect the compound's properties. The creation of such derivative libraries is a fundamental strategy in medicinal chemistry for discovering new bioactive agents. mdpi.comnih.gov

| Starting Material | Reactant | Reaction Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| This compound | Thiophene-2-carbaldehyde | Reflux in absolute ethanol for 2 hours | 4-((4-Methylbenzyl)oxy)-N'-((thiophen-2-yl)methylidene)benzohydrazide | nih.gov, iucr.org, researchgate.net |

| This compound | 4-Nitrobenzaldehyde | Reflux in absolute ethanol for 2 hours | 4-((4-Methylbenzyl)oxy)-N'-(4-nitrobenzylidene)benzohydrazide | iucr.org, nih.gov |

Design and Synthesis of N-Acylhydrazone Derivatives

The primary and most extensively studied derivatization of this compound involves the condensation of its hydrazide moiety with a variety of aldehydes to yield N-acylhydrazones. This reaction is a straightforward and efficient method for introducing molecular diversity.

The general synthetic scheme involves the reaction of this compound with an appropriate aldehyde in a suitable solvent, typically ethanol. The mixture is heated under reflux for a period of time, leading to the formation of the corresponding N-acylhydrazone derivative, which often precipitates from the reaction mixture upon cooling. mdpi.comnih.govnih.gov

A key precursor for these syntheses is this compound itself. Its synthesis is achieved by refluxing ethyl-4-[(4-methylbenzyl)oxy] benzoate (B1203000) with hydrazine hydrate in absolute ethanol. nih.govresearchgate.net

Examples of Synthesized N-Acylhydrazone Derivatives:

A range of aldehydes has been employed to create a library of N-acylhydrazone derivatives. These include aromatic aldehydes with various substituents, as well as heterocyclic aldehydes.

Reaction with 4-nitrobenzaldehyde: The reaction of this compound with 4-nitrobenzaldehyde in absolute ethanol under reflux for 2 hours yields 4-((4-methylbenzyl)oxy)-N'-(4-nitrobenzylidene)benzohydrazide. mdpi.comtcsedsystem.eduiucr.org This derivative has been characterized by various spectroscopic methods and its crystal structure has been determined. mdpi.comtcsedsystem.edu

Reaction with thiophene-2-carbaldehyde: Similarly, reacting the parent benzohydrazide with thiophene-2-carbaldehyde in absolute ethanol under reflux for 2 hours produces 4-((4-methylbenzyl)oxy)-N'-((thiophen-2-yl)methylidene)benzohydrazide. nih.govnih.gov This synthesis demonstrates the utility of heterocyclic aldehydes in generating structurally diverse N-acylhydrazones.

The following table summarizes the synthesis of these representative N-acylhydrazone derivatives.

| Aldehyde Reactant | Resulting N-Acylhydrazone Derivative | Reaction Conditions | Reference |

| 4-nitrobenzaldehyde | 4-((4-Methylbenzyl)oxy)-N'-(4-nitrobenzylidene)benzohydrazide | Absolute ethanol, reflux, 2 h | mdpi.comtcsedsystem.eduiucr.org |

| Thiophene-2-carbaldehyde | 4-((4-Methylbenzyl)oxy)-N'-((thiophen-2-yl)methylidene)benzohydrazide | Absolute ethanol, reflux, 2 h | nih.govnih.gov |

Modifications at the Benzyl (B1604629) Moiety and Benzohydrazide Core

While the formation of N-acylhydrazones represents the most common modification, the core structure of this compound offers other sites for chemical derivatization, namely the benzyl moiety and the benzohydrazide core itself.

The synthesis of the parent compound, this compound, inherently involves a key modification at the benzohydrazide core. This is achieved by first preparing ethyl-4-[(4-methylbenzyl)oxy] benzoate, which establishes the ether linkage at the 4-position of the benzoic acid precursor. nih.govresearchgate.net This initial step is crucial for introducing the 4-methylbenzyl group.

Further modifications can be envisioned at both the benzyl and benzohydrazide portions of the molecule to explore structure-activity relationships. While direct modifications on the this compound are not extensively reported, related studies on similar scaffolds provide insights into potential derivatizations. For instance, a study on N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides involved the tosylation of the hydroxyl group of a p-hydroxybenzoic acid hydrazide precursor before condensation with various benzaldehydes. This suggests that the hydroxyl group of a precursor to this compound could be a handle for introducing other functionalities.

Advanced Spectroscopic and Crystallographic Investigations of 4 4 Methylbenzyl Oxy Benzohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisnih.goviucr.org

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 4-((4-Methylbenzyl)oxy)benzohydrazide in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals is possible, offering insights into the molecule's connectivity and conformational dynamics.

¹H and ¹³C NMR Spectral Assignment and Interpretationnih.goviucr.org

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 600 MHz, reveals distinct signals corresponding to each unique proton in the molecule. nih.goviucr.org The methyl group (–CH₃) of the benzyl (B1604629) moiety appears as a sharp singlet at δ 2.36 ppm. nih.goviucr.org The methylene (B1212753) protons (–CH₂–) of the benzyl ether linkage are observed as a singlet at δ 5.07 ppm. nih.goviucr.org The protons of the terminal amino group (–NH₂) present as a broad singlet at δ 4.05 ppm, a characteristic feature due to quadrupole broadening and potential chemical exchange. nih.goviucr.org

The aromatic region of the spectrum displays four distinct doublets, accounting for the eight aromatic protons. The protons on the benzohydrazide (B10538) ring appear at δ 6.99 ppm and δ 7.70 ppm, while the protons on the 4-methylbenzyl ring are found at δ 7.20 ppm and δ 7.30 ppm. nih.goviucr.org

The ¹³C NMR spectrum provides complementary information, showing 11 distinct signals that correspond to the 15 carbon atoms, accounting for molecular symmetry. The methyl carbon resonates at δ 21.3 ppm, and the methylene bridge carbon appears at δ 70.1 ppm. nih.goviucr.org The aromatic carbons span a range from δ 114.8 to δ 161.7 ppm. The carbonyl carbon of the hydrazide group is identified by its characteristic downfield shift at δ 168.4 ppm. nih.goviucr.org

Table 1: ¹H NMR Spectral Data of this compound nih.goviucr.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.36 | Singlet | 3H | –CH₃ |

| 4.05 | Broad Singlet | 2H | –NH₂ |

| 5.07 | Singlet | 2H | –CH₂– |

| 6.99 | Doublet | 2H | Aromatic-H |

| 7.20 | Doublet | 2H | Aromatic-H |

| 7.30 | Doublet | 2H | Aromatic-H |

Table 2: ¹³C NMR Spectral Data of this compound nih.goviucr.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 21.3 | –CH₃ |

| 70.1 | –CH₂– |

| 114.8 | Aromatic C-H |

| 125.08 | Aromatic C (Quaternary) |

| 127.73 | Aromatic C-H |

| 128.7 | Aromatic C-H |

| 129.4 | Aromatic C-H |

| 133.2 | Aromatic C (Quaternary) |

| 138.13 | Aromatic C (Quaternary) |

| 161.7 | Aromatic C-O (Quaternary) |

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidationyoutube.comsdsu.edu

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks between the coupled aromatic protons on each of the phenyl rings, confirming their ortho relationships and allowing for definitive assignment of the signals at δ 6.99/7.70 and δ 7.20/7.30 ppm to their respective rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to unequivocally link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, it would confirm the connection between the methylene protons at δ 5.07 ppm and the carbon at δ 70.1 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This provides vital information about the connectivity of molecular fragments. For this compound, HMBC would show correlations from the methylene protons (δ 5.07 ppm) to the quaternary aromatic carbon at δ 161.7 ppm and to carbons in the 4-methylbenzyl ring, confirming the ether linkage. It would also be instrumental in assigning the quaternary carbons by observing correlations from nearby aromatic protons.

Single-Crystal X-ray Diffraction Analysis of 4-((4-Methylbenzyl)oxy)benzohydrazidenih.goviucr.orgresearchgate.net

Single-crystal X-ray diffraction provides definitive, high-resolution information about the molecular structure and packing of this compound in the solid state.

Crystal Structure Determination and Molecular Conformationnih.goviucr.orgresearchgate.net

The analysis of a suitable single crystal reveals the precise three-dimensional arrangement of atoms. The molecular conformation is notably non-planar. nih.govresearchgate.net The central phenyl ring of the benzoyl group establishes a significant dihedral angle of 66.39° with the 4-methylbenzyl group. nih.govresearchgate.net Furthermore, this central ring is twisted by 28.49° relative to the mean plane of the carbohydrazide (B1668358) (C=O—NH—NH₂) functional group. nih.govresearchgate.net

Key bond lengths within the hydrazide moiety, such as the N1—N2 bond at 1.4200 Å and the C=O bond at 1.2388 Å, are consistent with standard single and double bond characteristics, respectively. nih.gov

Table 3: Selected Crystallographic and Conformational Data nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Dihedral Angle (Central Phenyl – 4-Methylbenzyl) | 66.39 (3)° |

| Dihedral Angle (Central Phenyl – Hydrazide Plane) | 28.49 (6)° |

| N1–N2 Bond Length | 1.4200 (15) Å |

Analysis of Intermolecular Interactions and Crystal Packing Motifsnih.goviucr.orgresearchgate.nettcsedsystem.edu

The crystal packing of this compound is primarily dictated by a network of classical hydrogen bonds. nih.govtcsedsystem.edu The arrangement of molecules in the crystal lattice is highly ordered, resulting in a complex packing scheme. researchgate.net This complexity arises from the presence of the NH-NH₂ group, which contains multiple hydrogen bond donors. nih.goviucr.org These interactions guide the molecules to form a di-periodic supramolecular structure that extends parallel to the (100) crystallographic plane. nih.govresearchgate.nettcsedsystem.edu

Supramolecular Assembly and Hydrogen Bonding Networksnih.goviucr.orgresearchgate.nettcsedsystem.edu

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl-4-[(4-methylbenzyl)oxy] benzoate (B1203000) |

| Hydrazine (B178648) hydrate (B1144303) |

| Thiophene-2-carbaldehyde (B41791) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecular structure. Through Fourier-transform infrared (FT-IR) spectroscopy, the characteristic vibrational modes of this compound have been identified.

Analysis of the FT-IR spectrum reveals key absorption bands that confirm the presence of the compound's primary functional groups. A notable band is observed at approximately 1644 cm⁻¹, which is characteristic of the C=O (amide) stretching vibration. researchgate.netnih.gov Another significant peak appears at around 3374 cm⁻¹, corresponding to the N-H stretching vibration of the hydrazide moiety. researchgate.netnih.gov These findings are crucial for confirming the molecular structure of the synthesized compound.

While FT-IR provides valuable data on the infrared-active vibrational modes, Raman spectroscopy offers complementary information by detecting Raman-active modes. However, a review of the available scientific literature did not yield specific experimental Raman spectroscopy data for this compound.

The table below summarizes the key FT-IR spectral data reported for the compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (C=O) | Stretching (ν) | 1644 | researchgate.netnih.gov |

| Amine (N-H) | Stretching (ν) | 3374 | researchgate.netnih.gov |

In Vitro Biological Activity Profiling and Mechanistic Studies of 4 4 Methylbenzyl Oxy Benzohydrazide

Investigation of Enzyme Inhibition Activity in Biochemical Assays (in vitro)

Beta-Secretase 1 (BACE-1) Inhibition

Without this foundational data, generating the requested scientifically accurate and thorough article is not feasible while adhering to the strict content requirements.

Exploration of Antioxidant Activity (in vitro)

An extensive search of scientific databases did not yield specific studies evaluating the in vitro antioxidant activity of 4-((4-Methylbenzyl)oxy)benzohydrazide. Research on other hydrazide and hydrazone derivatives, however, establishes a common set of methodologies for quantifying antioxidant potential. nih.gov

Typically, the antioxidant capacity of a novel compound is assessed using several well-established in vitro assays. These often include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this test evaluates the scavenging ability of a compound against the ABTS radical cation. mdpi.com

Superoxide (B77818) Anion Radical Scavenging Assay: This assay determines a compound's ability to neutralize superoxide radicals, which are often generated in a system containing phenazine (B1670421) methosulfate (PMS) and NADH. nih.gov

Studies on other 2,4-dimethylbenzoylhydrazones have shown that some compounds in this class exhibit potent DPPH and superoxide scavenging activity, with IC50 values comparable to or better than standards like n-propyl gallate. nih.gov However, without direct experimental testing, the antioxidant profile of this compound remains undetermined.

Molecular Mechanism of Action Investigations in Cellular Models

No specific research was found that investigates the molecular mechanism of action for this compound in cellular models. Mechanistic studies are crucial for understanding how a compound exerts its biological effects at a cellular level.

There is no available data from studies on the modulation of specific cellular pathways by this compound. Investigations into related chemical classes, such as benzimidazole (B57391) derivatives, often focus on key pathways involved in cell proliferation and survival, like the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Such studies typically involve techniques like Western blotting to measure changes in the phosphorylation status and expression levels of key proteins within a pathway following treatment with the compound.

The scientific literature lacks specific reports on the ability of this compound to induce apoptosis or cause cell cycle arrest in in vitro models. For other novel compounds, including metal complexes of related benzoylhydrazines and various benzimidazole derivatives, these mechanisms are primary areas of investigation for potential anticancer activity. nih.govmdpi.com

Standard assays to determine these effects include:

Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (like Propidium Iodide) and analyzed via flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any compound-induced arrest at specific checkpoints.

Apoptosis Detection: A common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. nih.govajmb.org Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI enters late apoptotic and necrotic cells. This dual staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.

For example, studies on a platinum(II) complex of 4-methylbenzoylhydrazine demonstrated its ability to induce significant apoptosis and cause cell cycle arrest at the G2 phase in MCF-7 breast cancer cells. mdpi.com Similar mechanistic data for this compound is not currently available.

| Cell Line | Treatment Compound | Observed Effect |

| NB-4 (Acute Myelocytic Leukemia) | 4-HPR | Induction of apoptosis and S-phase population increase ajmb.org |

| MCF-7 (Breast Cancer) | 4-Methylbenzoylhydrazine Pt(II) Complex | Induction of apoptosis and G2 phase cell cycle arrest mdpi.com |

| A549, MDA-MB-231, SKOV3 | Benzimidazole Derivatives | Suppression of cell cycle progression and induction of apoptosis nih.gov |

| This table presents findings for related or structurally similar compounds to illustrate common research outcomes in this field, as no direct data exists for this compound. |

No studies have been published that identify specific protein targets of this compound through ligand-protein binding assays. Target identification is a critical step to elucidate a compound's mechanism of action. This can be approached through various experimental and computational methods:

Biochemical Assays: These involve testing the compound's ability to inhibit the activity of specific enzymes (e.g., kinases, oxidases) in purified, cell-free systems.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns. Studies on other hydrazone derivatives have used molecular docking to understand binding interactions with enzymes like monoamine oxidases.

Affinity Chromatography/Pulldown Assays: These experimental methods use the compound as bait to isolate its binding partners from cell lysates, which can then be identified using techniques like mass spectrometry.

Without such investigations, the molecular targets through which this compound might exert any biological activity remain unknown.

Computational Chemistry and Molecular Modeling of 4 4 Methylbenzyl Oxy Benzohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate molecular orbitals and predict reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

There are no specific published studies detailing the Density Functional Theory (DFT) analysis of 4-((4-Methylbenzyl)oxy)benzohydrazide. Consequently, data regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are not available. Such studies are crucial for predicting a molecule's chemical reactivity and kinetic stability, as the HOMO-LUMO gap indicates the energy required for electron excitation. nih.gov While DFT and HOMO-LUMO analyses have been performed on other benzohydrazide (B10538) derivatives, this specific information for this compound has not been reported. nih.govnih.govresearchgate.netresearchgate.net

Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This analysis is valuable for predicting how a molecule will interact with other molecules. However, no research articles presenting an MEP analysis for this compound could be located. Therefore, a visual or data-driven description of its electrostatic potential is not currently possible.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

Docking Studies with Specific Enzyme Active Sites and Receptor Binding Pockets

No molecular docking studies have been published that specifically investigate the interaction of this compound with any enzyme active sites or receptor binding pockets. Although docking simulations are common for hydrazone derivatives to explore their potential pharmacological activities, this particular compound has not been the subject of such a reported investigation. rdd.edu.iq

Analysis of Ligand-Receptor Binding Modes and Intermolecular Interactions

As no docking studies have been performed, there is no available data on the potential binding modes or intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, or van der Waals forces—between this compound and any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of compounds with known activities. There is no evidence in the scientific literature of this compound being included in any QSAR studies. Therefore, no predictive models for its activity based on its structural properties have been developed.

Descriptor Calculation and Predictive Model Development

In the computational evaluation of this compound and related compounds, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that characterize the molecule's physicochemical, electronic, and topological properties. Quantitative Structure-Activity Relationship (QSAR) is a computational technique that relies on these descriptors to predict the biological activity of chemical compounds based on their molecular structure. ijcrt.org

For benzohydrazide derivatives, QSAR models are developed to establish a mathematical relationship between the calculated descriptors and observed biological activities, such as antimicrobial or anticancer effects. ijcrt.orgnih.gov This process typically involves creating a dataset of similar compounds with known activities and then using statistical methods like Principal Component Regression (PCR) to build a predictive model. ijcrt.org The goal is to identify which structural features are most influential on the compound's function, thereby reducing the time and cost associated with experimental research. ijcrt.org

Key molecular descriptors calculated for this class of compounds often include:

Electronic Parameters: Such as total energy and dipole moment, which describe the electron distribution within the molecule. nih.gov

Topological Parameters: Indices like the Wiener index and molecular connectivity indices, which quantify molecular size, shape, and branching. nih.gov

Steric and Hydrophobic Field Descriptors: These are used in 3D-QSAR studies to map out the spatial arrangement and lipophilicity of the molecule, which are crucial for receptor binding. derpharmachemica.com

The development of these predictive models is an essential tool in modern drug design, enabling the virtual screening and optimization of new chemical entities before their synthesis. ijcrt.org

Correlation of Structural Features with Biological Response

The biological activity of this compound is intrinsically linked to its specific structural features. QSAR studies on related benzohydrazide derivatives have demonstrated that even minor modifications to the molecular structure can significantly impact their biological response. nih.govderpharmachemica.com The core principle of QSAR is that the structure of a molecule dictates its behavior in biological systems. ijcrt.org

The key structural components of this compound that are analyzed for their contribution to biological activity include:

The Benzohydrazide Core (-CO-NH-NH2): This functional group is a common pharmacophore in many biologically active compounds and is crucial for forming hydrogen bonds with biological targets.

The 4-Methylbenzyl Group: Substitutions on the benzyl (B1604629) ring can modulate the electronic and hydrophobic properties of the molecule, which can affect its binding affinity and pharmacokinetic profile.

The Substituted Phenyl Ring: The position of the ether linkage on this ring (in this case, position 4) determines the spatial orientation of the entire benzyl group relative to the benzohydrazide core.

By analyzing these features, QSAR models can predict how changes, such as adding different substituent groups or altering their positions, will likely affect the compound's potency and selectivity. derpharmachemica.comjppres.com This computational approach provides valuable insights that guide the synthesis of new derivatives with potentially enhanced therapeutic properties. nih.gov

Table 1: Correlation of Structural Features with Potential Biological Effects

| Structural Feature | Potential Influence on Biological Response |

|---|---|

| Benzohydrazide Moiety | Key for hydrogen bonding interactions with target receptors; essential pharmacophore. |

| Ether Linkage | Provides conformational flexibility, influencing how the molecule fits into a binding pocket. |

| 4-Methyl Group | Affects lipophilicity and may engage in hydrophobic interactions within the receptor site. |

| Aromatic Rings | Participate in π-π stacking and hydrophobic interactions; serve as scaffolds for substituents. |

In Silico Prediction of Physicochemical Properties and Drug-Likeness

In silico tools are vital for predicting the physicochemical properties of a compound and assessing its "drug-likeness" early in the drug discovery process. biointerfaceresearch.com These predictions help to identify candidates with favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). biointerfaceresearch.comrdd.edu.iq

Analysis of Lipinski's Rule of Five and Related Parameters

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgtiu.edu.iq The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular mass (MW) of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

This compound (Chemical Formula: C₁₅H₁₆N₂O₂) adheres well to these parameters. The calculated properties for the compound show full compliance with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for a potential orally administered drug.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 256.29 g/mol | < 500 | Yes |

| Hydrogen Bond Donors (HBD) | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |

| Log P (Calculated) | 2.8 - 3.2 (Predicted) | ≤ 5 | Yes |

Theoretical Metabolism Pathway Prediction and Absorption/Distribution Characteristics (purely computational)

Computational models are used to predict the metabolic fate of a drug candidate and its absorption and distribution characteristics. nih.gov These predictions are crucial for identifying potential metabolic liabilities and understanding how the compound will behave in the body. biointerfaceresearch.com

Metabolism Prediction: The structure of this compound contains several sites susceptible to metabolic reactions, primarily mediated by cytochrome P450 enzymes. researchgate.net In silico prediction tools analyze the molecule for common metabolic transformations.

Potential metabolic pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one or both of the phenyl rings.

O-dealkylation: Cleavage of the ether bond, leading to the formation of 4-hydroxybenzohydrazide and a 4-methylbenzyl alcohol.

Hydrolysis: Cleavage of the hydrazide bond.

Oxidation: Oxidation of the methyl group on the benzyl ring to a carboxylic acid.

Absorption and Distribution: ADME prediction software evaluates various parameters to estimate a compound's absorption and distribution. rdd.edu.iquobaghdad.edu.iq For this compound, computational models suggest good oral bioavailability.

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | May have potential for activity in the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Unlikely to be actively pumped out of cells by P-gp, which can contribute to better bioavailability. |

Structure Activity Relationship Sar Studies of 4 4 Methylbenzyl Oxy Benzohydrazide Analogues

Design Principles for Investigating Systematic Structural Modifications

The design of analogues of 4-((4-Methylbenzyl)oxy)benzohydrazide is guided by established principles of medicinal chemistry aimed at systematically probing the molecular interactions that govern their biological activity. The core structure of this compound presents several key regions amenable to modification: the 4-methylbenzyl group, the central benzoyl ring, and the hydrazide moiety.

Impact of Substituent Variations on In Vitro Biological Activity Profiles

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on its aromatic rings and modifications of the hydrazide moiety. In vitro studies across various biological targets, including enzymes and microbial cells, have revealed key trends in their SAR.

Effects of Aromatic Ring Substitutions on Activity

Substitutions on both the benzyl (B1604629) and benzoyl rings of the this compound scaffold play a crucial role in determining the in vitro biological activity. The electronic nature and position of these substituents can significantly alter the potency and selectivity of the analogues.

For instance, in a series of benzohydrazide (B10538) derivatives, the introduction of electron-withdrawing groups, such as halogens, on the aromatic rings has been shown to enhance antimicrobial activity. One study demonstrated that a 4-chloro-substituted benzohydrazide derivative exhibited notable inhibitory activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com In another study on tosylated acyl hydrazone derivatives, a 3-fluoro substitution on the benzylidene ring increased the inhibitory activity against monoamine oxidase-A (MAO-A). mdpi.com Conversely, the position of a nitro group on the benzylidene ring was found to influence the inhibition of monoamine oxidase-B (MAO-B), with the order of activity being 3-NO2 > 4-NO2 > 2-NO2. mdpi.com

The presence of hydroxyl groups on the aromatic rings can also significantly impact biological activity, often enhancing antioxidant properties. A study on 4-hydroxybenzohydrazide-hydrazones revealed that the introduction of a hydroxyl group in the benzohydrazide core led to enhanced radical-scavenging properties. pensoft.net

Below is a representative data table illustrating the impact of aromatic ring substitutions on the biological activity of benzohydrazide analogues.

| Compound ID | Aromatic Ring A Substitution | Aromatic Ring B Substitution | Biological Activity (IC50, µM) | Target |

| 1a | 4-Methyl (on benzyl) | H | 3.35 | MAO-A |

| 1b | 4-Methyl (on benzyl) | 3-Fluoro | 1.54 | MAO-A |

| 2a | 4-Methyl (on benzyl) | 2-Nitro | >50 | MAO-B |

| 2b | 4-Methyl (on benzyl) | 3-Nitro | 3.64 | MAO-B |

| 2c | 4-Methyl (on benzyl) | 4-Nitro | 5.69 | MAO-B |

Influence of Hydrazide Moiety Modifications

The hydrazide functional group (-CONHNH2) is a critical pharmacophoric element in this compound and its analogues, offering a versatile handle for structural modifications. Conversion of the hydrazide into a hydrazone by condensation with various aldehydes and ketones is a common strategy to explore a wider chemical space and modulate biological activity.

The hydrazide-hydrazone linkage (–(CO)–NH–N=CH–) introduces an azomethine group (-CH=N-) which is often crucial for biological activity. derpharmachemica.com The nature of the substituent attached to the azomethine carbon can significantly influence the compound's potency and selectivity. For example, studies on various benzohydrazones have shown that the substituent introduced via the aldehyde or ketone can interact with specific pockets in the target protein, thereby enhancing binding affinity.

In a study of hydrazide-hydrazones as laccase inhibitors, the nature of the aldehyde-derived fragment was pivotal. A slim salicylic aldehyde framework was found to be important for stabilizing the molecule near the substrate docking site. pensoft.net Furthermore, the presence of bulky substituents on this fragment, such as tert-butyl groups, could alter the mode of inhibition from competitive to non-competitive or uncompetitive, indicating a different binding interaction with the enzyme. pensoft.net

The following table provides examples of how modifications to the hydrazide moiety can affect biological activity.

| Compound ID | Hydrazide Moiety Modification | R Group | Biological Activity (Ki, µM) | Target |

| 3a | Hydrazone | 2-Hydroxyphenyl | 24 | Laccase |

| 3b | Hydrazone | 4-Hydroxyphenyl | Inactive | Laccase |

| 3c | Hydrazone | 3-tert-Butyl-2-hydroxyphenyl | 32.0 (Non-competitive) | Laccase |

| 3d | Hydrazone | 3,5-di-tert-Butyl-2-hydroxyphenyl | 17.9 (Uncompetitive) | Laccase |

Elucidation of Key Pharmacophoric Features for Biological Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound analogues, several key pharmacophoric features have been identified through SAR studies and computational modeling.

The core pharmacophore generally consists of:

Aromatic/Hydrophobic Regions: The two aromatic rings (the benzoyl ring and the benzyl ring) provide crucial hydrophobic interactions with the target protein. The 4-methyl group on the benzyl ring further enhances this hydrophobicity.

Hydrogen Bond Acceptors: The carbonyl oxygen of the hydrazide moiety and the ether oxygen are potent hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of the target.

Hydrogen Bond Donor: The N-H group of the hydrazide is a critical hydrogen bond donor.

Pharmacophore identification studies on related benzoxazinone derivatives, which share structural similarities, have highlighted the importance of hydrogen bond acceptors, and aromatic and hydrophobic features for their antiplatelet activity. nih.govnih.gov The spatial arrangement and distances between these features are critical for optimal binding. For instance, the distance between two hydrogen bond acceptors was found to be a key determinant of activity. nih.gov These insights are valuable for designing new this compound analogues with improved biological profiles.

Correlation of Structural Features with Specific Biological Target Binding

The biological activity of this compound analogues is a direct consequence of their ability to bind to specific biological targets, such as enzymes or receptors. Molecular docking studies, in conjunction with SAR data, provide valuable insights into the binding modes of these compounds and help to rationalize their observed activities.

The crystal structure of this compound reveals a non-planar conformation, with a significant dihedral angle between the central phenyl ring and the 4-methylbenzyl group. nih.gov This inherent flexibility allows the molecule to adopt different conformations to fit into the binding pockets of various targets.

Molecular docking studies on benzohydrazide derivatives as potential EGFR kinase inhibitors have shown that the compounds can bind to the ATP-binding site of the enzyme. nih.govnih.gov The benzohydrazide core can form hydrogen bonds with the hinge region of the kinase, while the substituted aromatic rings can occupy hydrophobic pockets, mimicking the binding of the natural substrate.

The following table summarizes the correlation of structural features with binding to specific biological targets for benzohydrazide analogues.

| Structural Feature | Biological Target | Key Interactions |

| Aromatic Rings | MAO, EGFR Kinase | Hydrophobic interactions, π-π stacking |

| Carbonyl Oxygen | Laccase, EGFR Kinase | Hydrogen bonding |

| N-H of Hydrazide | EGFR Kinase | Hydrogen bonding |

| Ether Oxygen | Various targets | Hydrogen bonding, conformational influence |

| Substituents on Aromatic Rings | MAO, Laccase | Fine-tuning of binding affinity and selectivity through steric and electronic effects |

Future Research Directions and Emerging Applications of 4 4 Methylbenzyl Oxy Benzohydrazide Derivatives Pre Clinical Focus

Exploration of Novel Biological Activities Beyond Current Scope (e.g., specific disease areas at pre-clinical level)

The core structure of 4-((4-Methylbenzyl)oxy)benzohydrazide lends itself to a wide array of chemical modifications, leading to derivatives with diverse and potent biological activities. Preclinical research is actively exploring these compounds across several disease areas.

Anticancer Activity : Benzohydrazide (B10538) derivatives have demonstrated significant potential as antiproliferative agents. mdpi.com A series of novel benzohydrazide derivatives incorporating dihydropyrazole moieties were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.com One compound in this series, H20, showed potent activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with IC50 values as low as 0.15 µM. mdpi.com Metal complexes of related benzohydrazide ligands have also shown potent cytotoxic effects against human liver cancer (HepG2) cells, in some cases exceeding the activity of the clinically used drug Sorafenib. nih.gov The enhancement of cytotoxic activity upon complexation with metal ions is a significant finding, with copper(II) and zinc(II) complexes showing notable results. biomedgrid.com

Enzyme Inhibition : Beyond general cytotoxicity, research is focused on specific molecular targets. Derivatives have been designed as inhibitors for enzymes implicated in various diseases. For instance, tosylated benzohydrazide derivatives have been identified as potent and reversible competitive inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key targets in neurodegenerative diseases. mdpi.com Other series have been developed as potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug acarbose, indicating potential applications in managing type-2 diabetes. nih.gov

Antimicrobial Activity : The increasing threat of antimicrobial resistance has spurred the investigation of new classes of antibacterial and antifungal agents. sciencepublishinggroup.com Benzohydrazide derivatives and their metal complexes have shown promising activity against various pathogenic microbes. doi.orgthepharmajournal.com Preclinical studies have evaluated these compounds against bacteria such as S. aureus and E. coli and fungi like A. niger. derpharmachemica.comderpharmachemica.com The formation of metal complexes, for example with platinum(II), can significantly enhance the antimicrobial potency of the parent benzohydrazide ligand. doi.org

The table below summarizes key preclinical findings for various benzohydrazide derivatives.

| Derivative Class | Biological Activity | Key Preclinical Findings | Reference |

|---|---|---|---|

| Dihydropyrazole-Benzohydrazides | Anticancer | Potent EGFR kinase inhibition; IC50 value of 0.15 µM against HeLa cells. mdpi.com | mdpi.com |

| Benzohydrazide Oxime Metal Complexes (Cu(II), Zn(II)) | Anticancer | Enhanced cytotoxic activity against human liver cancer (Hep-G2) cells upon complexation. biomedgrid.com | biomedgrid.com |

| Tosylated Benzohydrazides | Enzyme Inhibitor | Identified as reversible, competitive inhibitors of MAO-A and MAO-B. mdpi.com | mdpi.com |

| Benzohydrazide-1,2,3-triazoles | Enzyme Inhibitor | Showed significant noncompetitive inhibition of α-glucosidase with IC50 values as low as 0.01 µM. nih.gov | nih.gov |

| (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide Metal Complexes | Antimicrobial | Pt(II) complex showed high inhibition against S. aureus, B. subtilis, and E. coli. doi.org | doi.org |

| Schiff Bases of 4-Chlorobenzohydrazide | Antimicrobial | Screened for activity against S. aureus, E. coli, and A. niger. derpharmachemica.com | derpharmachemica.com |

Development of Advanced Synthetic Methodologies for Diversified Derivatives

The creation of diverse libraries of this compound derivatives for biological screening necessitates efficient and adaptable synthetic methods. Research is moving beyond traditional approaches to embrace more advanced and sustainable techniques.

The parent compound, this compound, is typically synthesized by refluxing ethyl-4-[(4-methylbenzyl)oxy]benzoate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). nih.goviucr.org Derivatives, particularly hydrazones, are then commonly prepared through a condensation reaction between the parent benzohydrazide and a variety of aldehydes or ketones. derpharmachemica.comiucr.org

While effective, conventional refluxing methods often require long reaction times and significant energy input. thepharmajournal.comchemmethod.com Modern research focuses on advanced methodologies to overcome these limitations:

Microwave-Assisted Synthesis : The use of microwave reactors can dramatically reduce reaction times from hours to minutes and improve product yields. chemmethod.compensoft.net This technique has been successfully applied to the synthesis of 4-hydroxybenzohydrazide derivatives. chemmethod.com

Ultrasonication : This method provides an alternative energy source for promoting chemical reactions and has been used to synthesize benzohydrazide derivatives like 2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide. biointerfaceresearch.com

Green Catalysis : To enhance the sustainability of synthesis, researchers are employing eco-friendly catalysts. L-proline, an organocatalyst, has been used in the efficient, green synthesis of hydrazide derivatives via a grinding technique, offering mild conditions, reusability of the catalyst, and high purity of products. mdpi.com

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Refluxing | Reactants are heated in a solvent for extended periods (e.g., 2-10 hours). nih.govchemmethod.com | Well-established and widely applicable. | nih.govchemmethod.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. pensoft.net | Reduced reaction times (minutes vs. hours), improved yields, cleaner reactions. chemmethod.compensoft.net | chemmethod.compensoft.net |

| Green Organocatalysis | Employs reusable, environmentally benign catalysts like L-proline under mild conditions (e.g., grinding). mdpi.com | Sustainable, reusable catalyst, high purity, easy workup. mdpi.com | mdpi.com |

Research into Coordination Chemistry and Metal Complexes of Benzohydrazide Ligands

The hydrazone derivatives of this compound are excellent ligands for coordinating with metal ions. researchgate.net The active pharmacophore group, —CH=N—NH—C=O—, can exist in keto-enol tautomeric forms. nih.gov This flexibility allows the ligand to bind with metal ions in either a neutral or a deprotonated (anionic) state, typically acting as a bidentate ligand coordinating through the azomethine nitrogen and the enolic oxygen. nih.govnih.gov

This area of research is significant because metal complexation can profoundly alter and often enhance the biological properties of the parent organic ligand. biomedgrid.comdoi.org Preclinical studies have explored a variety of metal complexes with benzohydrazide-type ligands, revealing several key findings:

Structural Diversity : A range of metal ions, including Cu(II), Ni(II), Zn(II), Pt(II), and Pd(II), have been used to synthesize complexes with diverse geometries, such as distorted octahedral and square-planar configurations. nih.govdoi.orgnih.gov For example, a nickel(II) complex with a derivative of this compound was found to have a slightly distorted square-planar N2O2 coordination environment. nih.gov

Enhanced Bioactivity : A recurring theme is the enhancement of biological activity upon chelation. The cytotoxic activity of certain benzohydrazide ligands against human liver cancer cells was found to be significantly boosted after forming complexes with metal ions. nih.govbiomedgrid.com Similarly, the antimicrobial activity of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide was notably higher in its metal complexes, particularly the platinum(II) complex, compared to the free ligand. doi.org

| Metal Ion | Ligand Type | Observed Geometry | Key Finding | Reference |

|---|---|---|---|---|

| Ni(II) | 4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato | Slightly distorted square-planar. nih.gov | Central Ni(II) atom is on an inversion centre with a trans-configuration of ligands. nih.gov | nih.gov |

| Cu(II), Zn(II), Co(II) | 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide | Distorted octahedral. nih.gov | Complexes showed potent cytotoxic effects against HepG2 liver cancer cells. nih.gov | nih.gov |

| Pt(II), Zn(II), Pd(II) | (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide | Not specified | Pt(II) and Zn(II) complexes showed the highest cytotoxic and antimicrobial activities. doi.org | doi.org |

| Cu(II), Co(II), Mn(II) | 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | Coordination number of six. nih.gov | Complexation increased antioxidant and antimicrobial activities compared to the free ligand. nih.gov | nih.gov |

Integration with Advanced Technologies for Research Applications (e.g., targeted delivery systems in pre-clinical studies)

While derivatives of this compound have demonstrated potent biological effects in preclinical models, a critical future direction is their integration with advanced technologies to enhance their therapeutic potential. Many potent anticancer or antimicrobial agents can also exhibit off-target toxicity, limiting their clinical utility. Targeted delivery systems represent a promising strategy to overcome this challenge.

Future preclinical research is expected to focus on formulating these benzohydrazide derivatives into various nanocarriers. By encapsulating the active compound, these systems can:

Improve solubility and stability in biological fluids.

Provide controlled or sustained release of the drug.

Enable passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Allow for active targeting by functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.

Examples of such delivery systems that could be explored in preclinical studies include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. This approach aims to maximize the therapeutic efficacy of the benzohydrazide derivatives at the disease site while minimizing systemic exposure and associated side effects.

Potential as Molecular Probes and Tools in Chemical Biology Research

The unique structural and biological properties of this compound derivatives make them valuable candidates for development as molecular probes and tools in chemical biology. ontosight.ai Their ability to selectively interact with specific biological targets, such as enzymes, can be harnessed to study complex cellular pathways and disease mechanisms. ontosight.ai

Future research in this area may involve:

Development of Fluorescent Probes : By chemically attaching a fluorescent moiety to the benzohydrazide scaffold, researchers can create probes to visualize the localization and activity of a target protein within living cells using techniques like fluorescence microscopy.

Enzyme Activity Probes : The potent and selective inhibitory activity of certain derivatives against enzymes like EGFR kinase or MAO-B makes them excellent tools for probing the function of these enzymes. mdpi.commdpi.com In preclinical models, these compounds can be used to elucidate the downstream effects of enzyme inhibition, helping to validate them as therapeutic targets.

Affinity-Based Probes : Derivatives could be functionalized with reactive groups or tags (like biotin) to facilitate affinity chromatography or proteomics experiments. Such probes would allow for the identification and isolation of the specific protein targets that these compounds interact with, uncovering new mechanisms of action and potential off-target effects.

By serving as chemical probes, these derivatives can provide crucial insights into biological processes, aiding in the discovery of new drug targets and the elucidation of disease pathways at the molecular level. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-Methylbenzyl)oxy)benzohydrazide derivatives, and how can green chemistry principles be applied?

- Methodological Answer : Green synthesis often employs solvent-free conditions or eco-friendly solvents (e.g., PEG 400) to minimize waste. For example, condensation reactions between substituted aldehydes and benzohydrazides under reflux in methanol or ethanol are common. Structural confirmation via FTIR, NMR (¹H/¹³C), and elemental analysis ensures purity. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress .

Q. Which spectroscopic techniques are critical for characterizing benzohydrazide derivatives?

- Methodological Answer :

- FTIR : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹).

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 8–10 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C2/c space group for 4-(dimethylamino)benzohydrazide) .

Q. How do substituents on the benzohydrazide core influence preliminary biological activity?

- Methodological Answer : Substituents like halides (–Cl, –Br) or electron-donating groups (–OCH₃, –N(CH₃)₂) enhance antibacterial activity against S. aureus and E. coli (MIC values <25 µg/mL). Antioxidant activity correlates with phenolic –OH groups (e.g., IC₅₀ of 12 µM for trihydroxy derivatives) .

Advanced Research Questions

Q. What computational methods validate the antioxidant mechanisms of benzohydrazides?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic parameters (BDE, IP, HOMO-LUMO) to identify dominant mechanisms:

- SPLET (Sequential Proton Loss Electron Transfer) in polar solvents.

- HAA (Hydrogen Atom Abstraction) for non-polar radicals (e.g., methyl-peroxyl).

Kinetic modeling (e.g., pseudo-second-order rate constants) supports multi-stage radical scavenging .

Q. How do metal complexes of benzohydrazides enhance biological activity?

- Methodological Answer : Coordination with Zn²⁺, Cu²⁺, or Ni²⁺ modifies electronic properties, improving antimicrobial efficacy. For example:

- [ZnBr₂(HL)] exhibits 2-fold higher activity against B. subtilis than the free ligand.

- Cu²⁺ complexes show urease inhibition (IC₅₀ = 1.8 µM) via chelation at the hydrazide N and pyridyl O .

Q. What structural modifications improve acetylcholinesterase (AChE) inhibition?

- Methodological Answer : Introducing thiophene-2-carboxamide or sulfonamide moieties at the ortho position increases binding affinity (ΔG = −9.2 kcal/mol). Molecular docking (AutoDock Vina) identifies key interactions with Trp286 and Glu199 residues. In vitro assays using Ellman’s method confirm IC₅₀ values <10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.